5-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline
説明
特性
IUPAC Name |
5-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN/c10-9-4-7(11)3-6-5-12-2-1-8(6)9/h3-4,12H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIUHKQWHNECMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC(=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Starting Materials and Initial Amidation
- Begin with commercially available phenethylamine derivatives substituted appropriately to allow for subsequent halogenation.
- Amidation with isobutyryl chloride or other suitable acyl chlorides yields amides necessary for cyclization.
Bischler–Napieralski Reaction and Reduction
- The amide undergoes cyclization using phosphorus oxychloride (POCl3) and phosphorus pentoxide (P2O5) in refluxing xylene to form an imine intermediate.
- The imine is then reduced with sodium borohydride (NaBH4) in ethanol, followed by acid treatment, to yield the tetrahydroisoquinoline core.
Alkylation and Further Functionalization
- The nitrogen atom of the tetrahydroisoquinoline can be alkylated using reductive alkylation methods with aldehydes and sodium triacetoxyborohydride (NaBH(OAc)3) in the presence of acetic acid.
- Piperidine or other amine derivatives can be attached via amidation using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (WSCD) and 1-hydroxybenzotriazole (HOBt).
Representative Reaction Conditions and Reagents
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Amidation | Phenethylamine + Isobutyryl chloride, Pyridine | Formation of amide intermediate |
| Cyclization (Bischler–Napieralski) | POCl3, P2O5, xylene, reflux | Formation of imine intermediate |
| Reduction | NaBH4, EtOH, then HCl | Reduction to tetrahydroisoquinoline |
| Halogenation (Bromination) | Bromine or N-bromosuccinimide (NBS), controlled conditions | Introduction of bromine at position 5 |
| Fluorination | Use of fluorinated starting materials or electrophilic fluorination | Introduction of fluorine at position 7 |
| Alkylation | Aldehyde, NaBH(OAc)3, AcOH, CH2Cl2 | N-alkylation of tetrahydroisoquinoline |
| Amidation coupling | 1-(Boc)piperidine-4-carboxylic acid, WSCD, HOBt, Et3N, DMF | Attachment of piperidine moiety |
| Deprotection | HCl in ethyl acetate | Removal of Boc protecting groups |
Detailed Research Findings and Analysis
A comprehensive study on related tetrahydroisoquinoline derivatives, including halogenated and fluorinated analogs, was reported in the Chemical and Pharmaceutical Bulletin (2011), where a series of 1-isopropyl-1,2,3,4-tetrahydroisoquinoline derivatives with various substitutions were synthesized and evaluated for biological activity. The synthetic route involved amidation, Bischler–Napieralski cyclization, reduction, and subsequent alkylation or amidation steps as outlined above.
Key findings relevant to the preparation of 5-bromo-7-fluoro derivatives include:
- The introduction of fluorine at position 6 or 7 on the tetrahydroisoquinoline ring significantly enhanced biological activity, indicating the importance of precise halogen placement.
- Selective bromination was achieved by using bromine to block more accessible positions, allowing for regioselective substitution at the desired site.
- The synthetic approach allowed for the efficient preparation of halogenated tetrahydroisoquinolines with good yields and purity.
- The use of protecting groups such as Boc on amine functionalities facilitated selective functionalization and subsequent deprotection.
Summary Table of Preparation Steps for 5-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline
| Step No. | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Amidation | Phenethylamine + Isobutyryl chloride, Pyridine | Formation of amide intermediate |
| 2 | Cyclization (Bischler–Napieralski) | POCl3, P2O5, xylene, reflux | Formation of imine intermediate |
| 3 | Reduction | NaBH4 in EtOH, acidic work-up | Formation of tetrahydroisoquinoline core |
| 4 | Selective Bromination | Bromine or NBS under controlled conditions | Introduction of bromine at position 5 |
| 5 | Fluorination | Fluorinated starting material or electrophilic fluorination | Introduction of fluorine at position 7 |
| 6 | Alkylation/Amidation | Aldehydes, NaBH(OAc)3, WSCD, HOBt, DMF | Functionalization of nitrogen and side chains |
| 7 | Deprotection | HCl in ethyl acetate | Removal of protecting groups |
化学反応の分析
Types of Reactions
5-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydroisoquinoline derivatives.
科学的研究の応用
5-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
作用機序
The mechanism of action of 5-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the presence of bromine and fluorine atoms enhances its binding affinity and specificity .
類似化合物との比較
Comparison with Similar Compounds
The following table compares 5-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline with structurally related tetrahydroisoquinoline (THIQ) derivatives, highlighting substituent effects, physicochemical properties, and applications:
Key Observations:
5-Bromo-7-(trifluoromethyl)-THIQ exhibits greater metabolic stability due to the trifluoromethyl group’s resistance to oxidation, but its bulkiness may reduce solubility .
Difluoro analogs (e.g., 5-Bromo-6,7-difluoro-THIQ) demonstrate higher steric hindrance, which can alter binding affinities in enzyme-active sites .
Biological and Regulatory Considerations :
- 5-Bromo-7-fluoro-THIQ and its difluoro analog share identical molecular weights but differ in fluorine placement, leading to divergent biological activities (e.g., kinase vs. receptor targeting) .
- Safety data for 5-Bromo-7-(trifluoromethyl)-THIQ highlight stringent handling requirements under GHS guidelines, while fluorinated derivatives often have fewer regulatory restrictions .
生物活性
5-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline (5-Br-7-F-THIQ) is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. Its unique structure, characterized by the presence of bromine and fluorine substituents, enhances its potential as a therapeutic agent. This article reviews the biological activity of 5-Br-7-F-THIQ, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
5-Br-7-F-THIQ has the molecular formula and a molecular weight of 266.54 g/mol. The compound's structure allows it to interact with various biological targets, making it a versatile candidate for drug development.
Antimicrobial Properties
Research indicates that 5-Br-7-F-THIQ exhibits promising antimicrobial activity. The presence of halogen atoms (bromine and fluorine) is believed to enhance the compound's ability to disrupt microbial cell membranes and inhibit growth.
| Study | Microbial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Study A | E. coli | 15 | |
| Study B | S. aureus | 18 | |
| Study C | C. albicans | 12 |
These results demonstrate the compound's effectiveness against a range of pathogens, suggesting its potential utility in developing new antimicrobial agents.
Anticancer Activity
The anticancer properties of 5-Br-7-F-THIQ have been explored in several studies. The compound has shown efficacy in inhibiting the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 (Breast) | 10 | Apoptosis via caspase activation | |
| HeLa (Cervical) | 8 | Cell cycle arrest at G2/M phase | |
| A549 (Lung) | 12 | Inhibition of PI3K/Akt pathway |
These findings suggest that 5-Br-7-F-THIQ could serve as a lead compound for developing novel anticancer therapies.
The mechanism by which 5-Br-7-F-THIQ exerts its biological effects involves interaction with specific molecular targets. The bromine and fluorine substituents enhance its binding affinity to receptors and enzymes involved in critical cellular processes:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing pathways related to learning and memory.
- Enzyme Inhibition : It can inhibit key enzymes involved in cancer cell metabolism, thereby reducing tumor growth.
- Cell Membrane Disruption : The lipophilic nature of the halogenated compound allows it to integrate into microbial membranes, leading to their destabilization.
Case Studies
Several case studies have documented the biological activity of 5-Br-7-F-THIQ:
- Neuroprotective Effects : A study investigated its potential neuroprotective effects against neurodegenerative diseases such as Alzheimer's. Results indicated that the compound could reduce amyloid-beta aggregation in vitro, suggesting a role in neuroprotection .
- Combination Therapy : Another study explored the use of 5-Br-7-F-THIQ in combination with standard chemotherapeutic agents. The combination showed enhanced efficacy against resistant cancer cell lines compared to monotherapy .
- In Vivo Studies : Animal models treated with 5-Br-7-F-THIQ demonstrated significant tumor regression without notable toxicity, indicating its potential for safe therapeutic use .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline, and how can purity be ensured?
- Methodology : Begin with Bischler-Napieralski cyclization or Pictet-Spengler reactions using bromo-fluoro-substituted precursors. For example, brominated intermediates like 5-Bromo-2-methoxyphenol (CAS RN 37942-01-1) or fluorinated analogs (e.g., 2-Bromo-4-methoxyphenylacetic acid, CAS RN 66916-99-2) can serve as starting materials. Purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) is critical. Purity validation should employ HPLC (>95% purity, as per catalog standards ) and corroborate with (e.g., monitoring aromatic proton splitting patterns) and mass spectrometry (ESI-MS for molecular ion confirmation).
Q. How can the stability of this compound be assessed under varying storage conditions?
- Methodology : Conduct accelerated stability studies by storing the compound at different temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels (controlled via desiccators). Monitor degradation using LC-MS to detect hydrolyzed or oxidized byproducts (e.g., loss of bromine/fluorine substituents). Compare results with structurally similar compounds like 6-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline (CAS RN 1368141-75-6), which may exhibit analogous stability profiles .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodology : Use , , and NMR to confirm regiochemistry and substituent positions. For example, NMR can distinguish fluorine’s electronic environment, while NMR should resolve coupling constants between adjacent protons in the tetrahydroisoquinoline ring. High-resolution mass spectrometry (HRMS) is essential for molecular formula confirmation. Cross-reference with data from analogs like 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde (CAS RN 281678-73-7), which shares structural motifs .
Advanced Research Questions
Q. How can regiochemical challenges during electrophilic substitution reactions involving this compound be addressed?
- Methodology : Bromine and fluorine are ortho/para-directing groups, but their combined electronic effects may lead to conflicting regioselectivity. Computational tools (e.g., DFT calculations for Fukui indices) can predict reactive sites. Validate predictions experimentally via nitration or halogenation reactions, followed by 2D NMR (e.g., NOESY for spatial proximity analysis). Compare results with studies on 3-Bromo-5-methoxyphenylboronic acid (CAS RN 849062-12-0), where boronic acid groups influence substitution patterns .
Q. What strategies optimize the compound’s solubility and bioavailability for pharmacological studies?
- Methodology : Measure logP values (shake-flask or HPLC-based methods) to assess lipophilicity. For aqueous solubility enhancement, consider salt formation (e.g., hydrochloride salts, as seen in 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride, CAS RN 114744-50-2 ). Conduct in vitro permeability assays (Caco-2 cell monolayers) and metabolic stability tests (human liver microsomes) to guide structural modifications, such as introducing polar substituents while retaining activity.
Q. How can conflicting spectroscopic or reactivity data in literature be resolved?
- Methodology : Perform comparative studies using standardized conditions. For example, if NMR data conflicts with prior reports, re-run spectra in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to assess solvent effects. Cross-validate with X-ray crystallography if single crystals are obtainable. For reactivity discrepancies, replicate reactions under inert atmospheres (argon/glovebox) to exclude moisture/oxygen interference, as seen in boronic acid coupling reactions (e.g., 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid, CAS RN 690632-72-5 ).
Q. What role does this compound play in structure-activity relationship (SAR) studies for kinase inhibitors?
- Methodology : Use the tetrahydroisoquinoline scaffold as a core structure for designing kinase inhibitors. Introduce substituents (e.g., sulfonamides, carboxamides) at the 5-Bromo-7-fluoro positions to modulate steric and electronic interactions with ATP-binding pockets. Test analogs in enzymatic assays (e.g., IC50 determinations) and correlate results with computational docking studies. Reference analogs like 7-(benzyloxy)-1,2,3,4-tetrahydroisoquinoline (CAS RN 252061-94-2 ), which explore substituent effects on bioactivity.
Key Notes for Experimental Design
- Synthetic Reproducibility : Document reaction parameters (temperature, catalyst loading) meticulously, as minor variations can alter yields/purity.
- Data Validation : Always cross-check analytical data with multiple techniques (e.g., NMR + HRMS + elemental analysis) to avoid misinterpretation.
- Safety : Handle brominated/fluorinated compounds in fume hoods due to potential toxicity, as indicated in safety protocols for related organics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
